molecular formula C9H20O B3055772 3,4,4-Trimethylhexan-3-ol CAS No. 66793-74-6

3,4,4-Trimethylhexan-3-ol

Cat. No. B3055772
CAS RN: 66793-74-6
M. Wt: 144.25 g/mol
InChI Key: QWJDXMFJOMPTCV-UHFFFAOYSA-N
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Description

3,4,4-Trimethylhexan-3-ol, also known as dihydronepetalactol, is a colorless liquid that is used in various industries, including fragrance and flavor, pharmaceuticals, and agrochemicals. It is a chiral molecule that has two enantiomers, which have different properties and are used in different applications.

Mechanism of Action

The mechanism of action of 3,4,4-Trimethylhexan-3-ol is not well understood. It is believed to interact with specific odorant receptors in the olfactory system, leading to the activation of signal transduction pathways and the perception of odor. It may also interact with other receptors and enzymes in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including antimicrobial, antifungal, and insecticidal activities. It has been used as a natural preservative in food and cosmetic products. It has also been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic effects in various diseases, such as cancer, diabetes, and cardiovascular diseases. However, more research is needed to fully understand its effects and mechanisms of action.

Advantages and Limitations for Lab Experiments

3,4,4-Trimethylhexan-3-ol has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. It is also a potent odorant that can be used in various odorant receptor studies and biosensor development. However, its limitations include its volatility, which may affect its stability and reproducibility in experiments. It is also a chiral molecule that has two enantiomers, which may have different properties and effects.

Future Directions

There are several future directions for the research and development of 3,4,4-Trimethylhexan-3-ol. These include the synthesis of new analogs and derivatives with enhanced properties and activities, the development of new odorant receptor-based biosensors and diagnostic tools, and the investigation of its potential therapeutic effects in various diseases. Moreover, more research is needed to fully understand its effects and mechanisms of action, which may lead to new discoveries and applications in various fields.

Scientific Research Applications

3,4,4-Trimethylhexan-3-ol has been used in various scientific research studies, including odorant receptor studies, synthetic biology, and drug discovery. It is a potent odorant that can activate specific odorant receptors in the olfactory system. It has been used as a ligand to study the structure and function of odorant receptors and to develop new odorant receptor-based biosensors. It has also been used as a building block in synthetic biology to create new pathways and enzymes for the production of biofuels and chemicals. In drug discovery, it has been used as a starting material to synthesize new compounds with potential therapeutic effects.

properties

IUPAC Name

3,4,4-trimethylhexan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-6-8(3,4)9(5,10)7-2/h10H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJDXMFJOMPTCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(C)(CC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40334891
Record name 3,4,4-trimethylhexan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

66793-74-6
Record name 3,4,4-trimethylhexan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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